molecular formula C15H13ClN2O3 B332253 N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide

N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide

Cat. No.: B332253
M. Wt: 304.73 g/mol
InChI Key: VYLGGRXPOGQMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the benzamide moiety, with a 2-methyl and 3-nitro substitution on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide typically involves the following steps:

    Chlorobenzylation: The nitrated product is then subjected to a chlorobenzylation reaction, where 4-chlorobenzyl chloride is reacted with the nitrated benzamide in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-(4-aminobenzyl)-2-methyl-3-nitrobenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(4-aminobenzyl)-2-methyl-3-nitrobenzamide or N-(4-thiobenzyl)-2-methyl-3-nitrobenzamide.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or proteases.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-methylbenzamide: Lacks the nitro group, which may result in different biological activities.

    N-(4-chlorobenzyl)-3-nitrobenzamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.

    N-(4-chlorobenzyl)-2-methyl-4-nitrobenzamide: The position of the nitro group is different, potentially leading to variations in its chemical and biological behavior.

Uniqueness

N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the nitro and methyl groups may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-10-13(3-2-4-14(10)18(20)21)15(19)17-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19)

InChI Key

VYLGGRXPOGQMMF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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